molecular formula C11H11N3O4 B2817289 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929972-72-5

2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2817289
CAS No.: 929972-72-5
M. Wt: 249.226
InChI Key: ZUWLKGSAWHMFJK-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrimidine derivative, the introduction of a propyl group and subsequent oxidation steps can yield the desired compound. Reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve overall production rates.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to

Biological Activity

2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 929972-72-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound is characterized by a pyrido-pyrimidine framework, which is known for its diverse biological activities. The molecular formula is C11H11N3O4C_{11}H_{11}N_3O_4, and its IUPAC name is 2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight249.23 g/mol
Melting Point244-245 °C
Purity95%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.

Anticancer Properties

Recent investigations into the anticancer potential of pyrido-pyrimidine derivatives suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Specific studies have highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models.

Enzyme Inhibition

Pyrido[2,3-d]pyrimidines are also recognized for their ability to inhibit key enzymes involved in metabolic pathways. For example:

  • Dihydroorotate dehydrogenase (DHODH) : Inhibition of this enzyme can lead to reduced pyrimidine synthesis and has implications in treating autoimmune diseases.
  • Aldose reductase : Compounds with similar structures have shown promise in managing diabetic complications by inhibiting this enzyme.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrido-pyrimidine derivatives against a panel of bacteria and fungi. The results indicated that modifications at the 6-carboxylic acid position significantly enhanced antimicrobial activity.

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, a derivative of this compound was tested on human cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.

Properties

IUPAC Name

2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-3-14-8-7(9(15)13-11(14)18)4-6(5-12-8)10(16)17/h4-5H,2-3H2,1H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLKGSAWHMFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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